molecular formula C4H12Cl2N2O2 B594222 DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) CAS No. 1219346-22-1

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride)

Cat. No.: B594222
CAS No.: 1219346-22-1
M. Wt: 195.076
InChI Key: CKAAWCHIBBNLOJ-RIZDZYNXSA-N
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Description

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) is a chemical compound with the molecular formula C4H10N2O2·2HCl It is a deuterated derivative of 2,4-diaminobutyric acid, where the hydrogen atoms at positions 3 and 4 are replaced by deuterium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride typically involves the deuteration of 2,4-diaminobutyric acidThe final step involves deprotection and purification to obtain the target compound in its dihydrochloride form .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar steps to the laboratory synthesis, scaled up to accommodate larger quantities. The use of deuterated reagents and catalysts would be essential to ensure the incorporation of deuterium atoms at the specified positions.

Chemical Reactions Analysis

Types of Reactions

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a deuterated standard in NMR spectroscopy.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride lies in its deuterium content, which imparts distinct properties such as increased metabolic stability and altered reaction kinetics. These features make it valuable for specific research and industrial applications where deuterium labeling is advantageous.

Biological Activity

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride), also known as DAB-d5, is a deuterated form of 2,4-diaminobutyric acid (DABA), a compound that has garnered attention for its biological activities and potential therapeutic applications. This article explores the biological activity of DAB-d5, focusing on its mechanisms of action, pharmacological effects, and implications in various fields of research.

  • Molecular Formula : C4H12Cl2N2O2
  • Molecular Weight : 191.052 g/mol
  • CAS Number : 65427-54-5
  • Melting Point : 203°C
  • Purity : ≥98% .

DAB acts primarily as a competitive inhibitor of ornithine carbamoyltransferase (OCT) in the liver. This inhibition disrupts the urea cycle, leading to increased ammonia levels in the body. The resulting hyperammonemia is associated with neurotoxic effects due to elevated brain ammonia concentrations. Studies have shown that DAB can induce symptoms such as hyperirritability and convulsions in animal models following intraperitoneal administration .

Neurotoxicity

Research indicates that DAB's neurotoxic effects are linked to its impact on liver function and ammonia metabolism. In rats treated with toxic doses of DAB:

  • Increased blood ammonia levels were observed.
  • The concentration of glutamine in the brain rose significantly.
  • Liver slices from treated animals showed reduced capacity for ammonia utilization and urea formation compared to controls .

Antitumor Activity

DAB has been investigated for its antitumor properties, particularly against glioma cells. It is transported into these cells via System A transporters and can induce osmotic lysis due to its cationic nature. This property makes DAB a candidate for further studies in cancer therapeutics .

Case Study: GABAergic Pathways

A study explored the effects of DAB on the GABAergic system. It was found that DAB pretreatment enhanced cataleptic responses induced by neuroleptics and cholinergic agents without exhibiting cataleptic activity on its own. This suggests that DAB may modulate inhibitory pathways within the striatum .

Table: Summary of Biological Activities

Activity Effect Reference
NeurotoxicityHyperirritability, tremors
Ammonia MetabolismInhibition of urea synthesis
Antitumor ActivityInduction of osmotic lysis in glioma cells
GABAergic ModulationEnhanced cataleptic responses

Properties

IUPAC Name

2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/i1D2,2D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAAWCHIBBNLOJ-RIZDZYNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745863
Record name 2,4-Diamino(3,3,4,4-~2~H_4_)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219346-22-1
Record name 2,4-Diamino(3,3,4,4-~2~H_4_)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219346-22-1
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